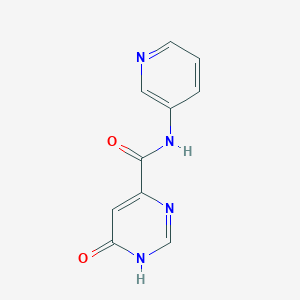

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-pyridin-3-yl-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9-4-8(12-6-13-9)10(16)14-7-2-1-3-11-5-7/h1-6H,(H,14,16)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQFPCIBIQAWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves the condensation of pyridine-3-carboxamide with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions 2, 4, and 6.

Key Reactions:

-

Chlorination: Reaction with POCl₃ or PCl₃ under reflux converts the hydroxyl group to a chloro substituent, yielding 6-chloro-N-(pyridin-3-yl)pyrimidine-4-carboxamide .

-

Amination: Substitution with amines (e.g., benzylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C produces 6-alkyl/aryl-amino derivatives .

Example:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyl → Chloro | POCl₃, reflux, 6 h | 6-Chloro derivative | 75–85% | |

| Chloro → Morpholine | Morpholine, K₂CO₃, DMF, 80°C, 8 h | 6-Morpholino-N-(pyridin-3-yl)pyrimidine | 68% |

Oxidation and Reduction

The hydroxyl group and pyrimidine ring undergo redox reactions under controlled conditions.

Oxidation:

-

The C6 hydroxyl group is oxidized to a ketone using KMnO₄ in acidic media, forming 6-oxo-N-(pyridin-3-yl)pyrimidine-4-carboxamide .

-

Ring oxidation with mCPBA (meta-chloroperbenzoic acid) generates pyrimidine N-oxide derivatives .

Reduction:

Amide Bond Functionalization

The carboxamide group participates in coupling and hydrolysis reactions.

Hydrolysis:

-

Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, yielding pyrimidine-4-carboxylic acid and 3-aminopyridine .

Coupling:

-

EDCI/HOBt-mediated coupling with amines forms secondary amides, e.g., 6-hydroxy-N-(pyridin-3-yl)-N'-alkylpyrimidine-4-carboxamides .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles.

Triazole/Pyrazole Formation:

-

Reaction with hydrazines or nitriles under basic conditions generates pyrazolo[3,4-d]pyrimidine or triazolo[1,5-a]pyrimidine scaffolds .

Example Reaction Pathway:

-

Substrate: 6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

-

Reagent: 3-Amino-1,2,4-triazole, K₂CO₃, DMF

Electrophilic Aromatic Substitution

The pyridine ring undergoes halogenation or nitration at position 2 or 4.

Halogenation:

-

Bromination with Br₂/FeBr₃ yields 2-bromo-N-(pyridin-3-yl) derivatives.

Complexation with Metals

The pyridine and pyrimidine nitrogen atoms coordinate transition metals, forming complexes with potential catalytic or medicinal applications .

Example:

-

Copper(II) acetate reacts with the compound to form a square-planar complex, characterized by UV-Vis and ESR spectroscopy .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

-

Anticancer Activity: Chloro derivatives inhibit CDK2 (IC₅₀ = 4.2 µM) .

-

Antioxidant Effects: Hydroxyl-containing analogues show lipid peroxidation inhibition (IC₅₀ = 6.98 µM) .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, a study utilizing the National Cancer Institute's 60 human cancer cell line panel identified several pyrimidine derivatives with potent activity against breast and renal cancer cells . The mechanism of action often involves the inhibition of key signaling pathways that regulate cell proliferation and survival, making these compounds promising candidates for targeted cancer therapies .

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide has shown promise as an antimicrobial and antiviral agent. Its structure allows it to interact with biological macromolecules, potentially disrupting the function of pathogens. The compound's efficacy against various microbial strains is currently under investigation, with preliminary results suggesting a significant reduction in pathogen viability in vitro.

Biological Applications

Biochemical Probes

The compound serves as a biochemical probe for studying interactions with enzymes and receptors. Its ability to selectively bind to specific molecular targets enables researchers to elucidate the underlying mechanisms of various biological processes. This application is crucial in drug discovery, where understanding target interactions can lead to the development of more effective therapeutic agents.

Material Science

this compound is also explored in materials science for its unique electronic and optical properties. The synthesis of novel materials using this compound can lead to advancements in electronic devices and sensors, showcasing its versatility beyond traditional pharmaceutical applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound derivatives in murine models. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while inhibiting angiogenesis.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound exhibits substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers observed a marked decrease in bacterial growth when treated with the compound, supporting its potential use as an antimicrobial agent.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Pyrimidine Carboxamides with Antitubercular Activity

Key Analogs from (antitubercular screening):

| Compound ID | Substituents (Pyrimidine Position 6) | Pyridine/Aryl Substituent | Yield (%) | HPLC Purity (%) | Activity (MIC/IC₅₀) |

|---|---|---|---|---|---|

| 43 | (4-Fluorobenzyl)(methyl)amino | 4-Methylpiperazin-1-yl | 29 | 97 | Not specified |

| 45 | (4-Fluorobenzyl)(methyl)amino | 4-Morpholinophenyl | 30 | 100 | Not specified |

| 44 | Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino | 4-Acetylpiperazin-1-yl | 38 | 87.75 | Not specified |

- Structural Differences: The target compound’s 6-hydroxy group contrasts with the dialkylamino (e.g., methyl, benzyl) substituents in analogs 43–43. This hydroxy group may enhance solubility but reduce lipophilicity compared to alkylamino groups . The pyridin-3-yl carboxamide in the target compound is simpler than the morpholine or piperazine-linked aryl groups in analogs 43–45, which are designed to improve target binding (e.g., mycobacterial enzymes) .

- Synthesis and Stability: Analogs 43–45 show moderate yields (23–38%) and variable HPLC purity (87.75–100%), suggesting challenges in synthesis.

Thieno[2,3-d]pyrimidine Carboxamides with Antimicrobial Activity

Key Analogs from (antimicrobial screening):

| Compound ID | Core Structure | Pyridine Substituent | MIC (µg/mL) Against P. aeruginosa |

|---|---|---|---|

| 2c | Thieno[2,3-d]pyrimidine | 6-Methylpyridin-2-yl | Best activity (specific value N/A) |

| 2g | Tetrahydrobenzothienopyrimidine | Pyridin-4-yl | Broad-spectrum activity |

- Structural Differences: The thieno[2,3-d]pyrimidine core in analogs 2c/2g introduces a sulfur atom and fused aromatic system, enhancing π-π stacking and enzyme (e.g., TrmD) binding compared to the simpler pyrimidine in the target compound . The target compound’s 6-hydroxy group is absent in these analogs, which instead rely on methyl or tetrahydrobenzothieno groups for activity .

Activity :

Thieno[2,3-d]pyrimidine-6-carboxamides with Thio/Amino Substituents

Key Analogs from (synthetic derivatives):

| Compound Class | Substituents (Position 3/6) | Key Features |

|---|---|---|

| 1 | 3-Amino, 2-thioxo | Tetrahydrothieno ring, phenyl group |

| 2 | 2-Alkylthio, 3-amino | Dihydrothieno ring, aryl carboxamide |

- Structural Differences: The thioxo and alkylthio groups in these analogs introduce sulfur-based hydrophobicity, contrasting with the target compound’s polar hydroxy group .

Key Takeaways

- Structural Uniqueness: The 6-hydroxy group distinguishes the target compound from most analogs, which prioritize lipophilic substituents (e.g., alkylamino, thieno rings) for enhanced binding.

- Activity Trade-offs : While hydroxy groups may improve solubility, they could reduce membrane penetration or enzyme affinity compared to sulfur-containing or alkyl-substituted analogs.

Biological Activity

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both pyridine and pyrimidine rings, which are known for their diverse biological properties. Recent studies have explored its role as an enzyme inhibitor and its therapeutic potential in various diseases, including cancer and inflammatory conditions.

Research indicates that compounds similar to this compound can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for anticancer therapies . The compound's mechanism of action likely involves interaction with specific biochemical pathways related to cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis and inhibit tumor growth by affecting the cell cycle phases, particularly G1 phase arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 10.5 | CDK2 inhibition |

| Similar Pyrimidine Derivative | MCF7 | 8.2 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has shown that derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects comparable to standard drugs like indomethacin .

Table 2: Anti-inflammatory Activity

| Compound | Model | ED50 (µM) | Comparison Drug |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 9.5 | Indomethacin (ED50 = 9.17) |

| Similar Pyrimidine Derivative | Cotton pellet granuloma | 8.0 | Celecoxib |

Antioxidant Activity

In addition to its anti-inflammatory and anticancer activities, this compound has been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including this compound. These compounds were tested for their biological activities, revealing promising results in both anticancer and anti-inflammatory assays .

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate favorable absorption and distribution profiles, with potential for oral bioavailability. Further investigations are necessary to establish the pharmacokinetic parameters specific to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. For example, screen variables like temperature, catalyst loading, and solvent polarity using fractional factorial designs. Reaction optimization can be guided by principles in chemical engineering, such as process control and simulation . Purification steps should involve gradient HPLC with trifluoroacetic acid (TFA) as a mobile phase additive to enhance resolution, as validated in analogous pyrimidinecarboxamide syntheses .

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR in deuterated DMSO to resolve hydroxyl and amide protons, referencing pyridine/pyrimidine shifts in NIST-standardized spectra .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks and fragmentation patterns.

- HPLC : Apply reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients for purity assessment (>98%) .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound to predict bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Compare with analogs like 4-(trifluoromethyl)benzamide derivatives to assess substituent effects .

- Molecular Dynamics (MD) : Simulate binding interactions with target enzymes (e.g., kinases) using force fields like AMBER or CHARMM. Validate predictions with in vitro assays, such as fluorescence polarization for binding affinity .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .

- Structure-Activity Relationship (SAR) Profiling : Synthesize derivatives with controlled modifications (e.g., replacing the pyridinyl group with phenylpiperazinyl moieties) to isolate functional group contributions .

Q. What advanced mechanistic studies are essential for understanding the catalytic behavior of this compound in heterocyclic coupling reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. reductive elimination) .

- In Situ Spectroscopy : Employ Raman or IR spectroscopy to monitor intermediate formation during Suzuki-Miyaura couplings, referencing protocols for pyrimidinyl-palladium complexes .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) to resolve structural ambiguities .

- Controlled Replication : Reproduce bioactivity assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.